Kojitriose
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Overview
Description
Kojitriose is a trisaccharide composed of three glucose molecules linked by α-1,2-glycosidic bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Kojitriose can be synthesized through enzymatic methods, particularly using kojibiose phosphorylase. This enzyme catalyzes the reverse phosphorolysis of kojibiose, using β-D-glucose 1-phosphate as the donor and kojibiose as the acceptor . The reaction typically occurs under mild conditions, such as a pH of 6.0 and a temperature of 85°C .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as Caldicellulosiruptor saccharolyticus, are used to produce kojibiose phosphorylase, which in turn synthesizes this compound . The fermentation process is optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Kojitriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of this compound can be catalyzed by enzymes such as kojibiose phosphorylase, resulting in the formation of glucose . Oxidation reactions can modify the hydroxyl groups on the glucose units, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include β-D-glucose 1-phosphate for glycosylation and various oxidizing agents for oxidation reactions. The conditions for these reactions are typically mild, with optimal pH and temperature ranges depending on the specific enzyme or reagent used .
Major Products: The major products formed from the reactions of this compound include glucose, kojibiose, and various oxidized derivatives.
Scientific Research Applications
In chemistry, it is used as a model compound to study glycosidic bond formation and hydrolysis . In biology, kojitriose is investigated for its role in microbial metabolism and its potential as a prebiotic . In medicine, this compound has shown promise in modulating immune responses and as a potential therapeutic agent for certain diseases . In the industry, this compound is used as a functional ingredient in food products and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of kojitriose involves its interaction with specific enzymes and receptors in biological systems. This compound is hydrolyzed by kojibiose phosphorylase to produce glucose, which can then enter various metabolic pathways . The molecular targets and pathways involved in the effects of this compound include glycosidic bond hydrolysis and glucose metabolism .
Comparison with Similar Compounds
Kojitriose is similar to other oligosaccharides such as kojibiose, kojitetraose, and kojipentaose, which also contain glucose units linked by α-1,2-glycosidic bonds . this compound is unique in its specific structure and properties, which make it suitable for certain applications that other oligosaccharides may not be able to fulfill . For example, this compound has been shown to have better solubility and stability compared to kojibiose and other related compounds .
List of Similar Compounds:- Kojibiose
- Kojitetraose
- Kojipentaose
- Maltose
- Trehalose
- Nigerose
Properties
CAS No. |
74738-47-9 |
---|---|
Molecular Formula |
C18H32O16 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(24)10(25)6(2-20)32-18-16(14(29)12(27)8(4-22)33-18)34-17-15(30)13(28)11(26)7(3-21)31-17/h2,5-19,21-30H,1,3-4H2/t5-,6+,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18+/m1/s1 |
InChI Key |
ISHBVZCRFFFZPN-QLMIMIAXSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(OC2OC(C=O)C(C(C(CO)O)O)O)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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